molecular formula C22H25FN2 B3280640 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole CAS No. 71987-53-6

5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole

Cat. No. B3280640
CAS RN: 71987-53-6
M. Wt: 336.4 g/mol
InChI Key: NRWZLDKCKZGEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has been gaining popularity in the research community. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for regulating various physiological functions in the body.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole involves binding to the CB1 and CB2 receptors, which are located throughout the body. This leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the regulation of physiological functions.
Biochemical and Physiological Effects:
Research has shown that 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole can produce a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific physiological functions with a high degree of precision. However, one limitation of using 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole is its potential for toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole, including the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the potential for addiction and abuse. Finally, further investigation is needed to explore the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.

Scientific Research Applications

5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological functions.

properties

IUPAC Name

5-fluoro-2-methyl-3-[2-(4-phenylpiperidin-1-yl)ethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2/c1-16-20(21-15-19(23)7-8-22(21)24-16)11-14-25-12-9-18(10-13-25)17-5-3-2-4-6-17/h2-8,15,18,24H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWZLDKCKZGEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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